molecular formula C8H17Cl2N3 B1382124 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride CAS No. 1432027-55-8

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Cat. No.: B1382124
CAS No.: 1432027-55-8
M. Wt: 226.14 g/mol
InChI Key: VIDVLFLSURFALX-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H15N3.2ClH and a molecular weight of 226.15 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-propyl-1H-pyrazole with ethanamine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, with the molecular formula C8_8H15_{15}N3_3·2ClH and a molecular weight of 226.15 g/mol, is a synthetic compound derived from pyrazole. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-propyl-1H-pyrazole with ethanamine in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction conditions can be optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. The precise mechanisms depend on the biological context and target specificity.

Pharmacological Activities

Research has indicated that compounds within the pyrazole family exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory effects : Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine have shown significant inhibition in animal models .
  • Antimicrobial properties : Various studies have demonstrated the efficacy of pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial activity .
  • Antitumor activity : Some pyrazole derivatives have been explored for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureNotable Activity
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochlorideStructureAnti-inflammatory
1-(1H-pyrazol-4-yl)piperazine dihydrochlorideStructureAntimicrobial

These comparisons highlight how structural variations influence biological activity.

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds were assessed for their ability to inhibit TNF-α and IL-6 production, with some derivatives demonstrating up to 85% inhibition compared to standard treatments like dexamethasone .

Antimicrobial Screening

Chandra et al. reported on the synthesis of various pyrazole derivatives tested against multiple bacterial strains. One particular derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, indicating its potential as a therapeutic agent in treating bacterial infections .

Properties

IUPAC Name

1-(1-propylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVLFLSURFALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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